1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a naphthyl group, and a dimethoxybenzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with acetic anhydride in the presence of a catalyst to form 4-fluorophenoxyacetyl.
Coupling with Carbohydrazide: The fluorophenoxyacetyl intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Naphthyl Group Introduction: The carbohydrazonoyl derivative is further reacted with a naphthyl compound to introduce the naphthyl group.
Final Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves the coupling of the naphthyl derivative with 3,4-dimethoxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure with a bromobenzoate group instead of a dimethoxybenzoate group.
4-BR-2-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: Similar structure with a bromine atom.
Uniqueness
1-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the naphthyl and dimethoxybenzoate groups may enhance its biological activity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
765307-41-3 |
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Molecular Formula |
C28H23FN2O6 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23FN2O6/c1-34-25-14-8-19(15-26(25)35-2)28(33)37-24-13-7-18-5-3-4-6-22(18)23(24)16-30-31-27(32)17-36-21-11-9-20(29)10-12-21/h3-16H,17H2,1-2H3,(H,31,32)/b30-16+ |
InChI Key |
ZOLAFGGXYWNRFW-OKCVXOCRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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